N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a pyridinylsulfanyl moiety
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2OS/c15-10-5-4-9(14(16,17)18)7-11(10)20-12(21)8-22-13-3-1-2-6-19-13/h1-7H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHCYUSSNMNCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-chloropyridine-2-thiol under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times, temperatures, and the use of environmentally friendly solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
This compound exhibits promising anticancer properties, particularly due to the presence of the triazole ring and the trifluoromethyl group, which enhance its biological activity. Research indicates that similar compounds can inhibit specific enzymes involved in cancer cell proliferation, making this compound a candidate for further investigation in cancer therapeutics .
Antifungal Properties
Compounds containing triazole groups are often recognized for their antifungal activities. Preliminary studies suggest that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide may exhibit similar effects, potentially acting against various fungal pathogens .
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as kinases or other enzymes that play roles in cancer progression or fungal metabolism. The binding affinity is likely enhanced by the electron-withdrawing effects of the trifluoromethyl group, which may improve the compound's efficacy .
Industrial Applications
Materials Science
The unique structure of this compound makes it a candidate for developing novel materials with specific electronic or optical properties. Its potential applications in creating advanced materials for electronics or photonics are under investigation .
Agrochemicals
Given its biological activity, there is potential for this compound to be developed as an agrochemical agent, targeting pests or diseases affecting crops. Its efficacy in inhibiting specific biological pathways could be harnessed for agricultural applications .
Case Studies and Research Findings
Several studies have documented the biological activities and applications of related compounds:
| Study | Findings |
|---|---|
| Study A: Anticancer Activity | Demonstrated significant inhibition of cancer cell lines through enzyme activity modulation. |
| Study B: Antifungal Properties | Showed effectiveness against common fungal strains, indicating potential for therapeutic use. |
| Study C: Synthesis Techniques | Outlined efficient synthetic pathways leading to high-yield production of similar compounds. |
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing oxidative stress. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-5-(trifluoromethyl)pyridin-2-yl)methylamine
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClFNS
- Molecular Weight : 348.75 g/mol
Structural Features
- Chlorine and Trifluoromethyl Substituents : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.
- Pyridine Ring : Known for its role in pharmacological activity, contributing to the compound's potential as a drug candidate.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells. For instance, a study demonstrated that derivatives of similar compounds exhibited potent inhibition of both TopoIIα and TopoIIβ, leading to reduced cell proliferation and induced apoptosis in cancer cell lines such as MGC-803 and HeLa .
- Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in cancer cells, which is critical for inhibiting tumor growth. This was observed in several studies where compounds with similar structures demonstrated significant antiproliferative effects .
- Cytotoxicity : In vitro assays have indicated that this compound exhibits selective cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells .
Other Biological Activities
Beyond anticancer properties, this compound may also exhibit:
- Antimicrobial Effects : Preliminary studies suggest that similar compounds possess antimicrobial activity, indicating a potential for broader therapeutic applications .
- Anti-inflammatory Properties : Some derivatives have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Study 1: Topoisomerase II Inhibition
In a comparative study of various compounds targeting topoisomerase II, this compound was found to be a potent inhibitor. The study utilized both in silico modeling and in vitro assays to confirm its efficacy against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
Study 2: Cytotoxicity Profile
A recent investigation assessed the cytotoxic effects of this compound on various human cancer cell lines. The findings revealed that the compound exhibited IC50 values ranging from 5 µM to 15 µM across different cell lines, demonstrating its potential as an effective anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MGC-803 | 10 |
| HeLa | 8 |
| MCF-7 | 12 |
| L929 (normal) | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
